molecular formula C7H5Cl2F2NO B1410032 3,4-Dichloro-5-(difluoromethoxy)aniline CAS No. 1803786-89-1

3,4-Dichloro-5-(difluoromethoxy)aniline

Cat. No.: B1410032
CAS No.: 1803786-89-1
M. Wt: 228.02 g/mol
InChI Key: QWAXOESTSYUTRP-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H5Cl2F2NO. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dichloroaniline with difluoromethyl ether under specific conditions to achieve the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper substitution of the hydrogen atoms with chlorine and fluorine.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dichloro-5-(difluoromethoxy)aniline may involve large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(difluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in different aniline derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield different aniline derivatives. Substitution reactions can produce a wide range of functionalized aniline compounds.

Scientific Research Applications

3,4-Dichloro-5-(difluoromethoxy)aniline is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes the investigation of its effects on biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 3,4-Dichloro-5-(difluoromethoxy)aniline exerts its effects involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to proteins and enzymes. These interactions can modulate various biological pathways, leading to the observed effects in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-(difluoromethoxy)aniline: Similar in structure but with different positions of chlorine atoms.

    4-Chloro-3-(difluoromethoxy)aniline: Lacks one chlorine atom compared to 3,4-Dichloro-5-(difluoromethoxy)aniline.

    3,4-Dichloroaniline: Lacks the difluoromethoxy group.

Uniqueness

This compound is unique due to the specific arrangement of chlorine and fluorine atoms on the aniline ring. This unique structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity further highlight its significance in scientific research .

Properties

IUPAC Name

3,4-dichloro-5-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(6(4)9)13-7(10)11/h1-2,7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAXOESTSYUTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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